

The Pyridazine Ring: A Core Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: Ethyl Pyridazine-4-carboxylate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, contribute to its diverse applications. This guide provides a comprehensive overview of the fundamental reactivity of the pyridazine ring, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties

The arrangement of the two nitrogen atoms in the pyridazine ring profoundly influences its physical and chemical characteristics. It is a weakly basic compound with a high dipole moment, which enhances its ability to engage in intermolecular interactions.^[1]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for pyridazine and some of its derivatives.

Table 1: pKa Values of Pyridazine Derivatives

Compound	pKa	Reference
Pyridazine	2.10	[2]
4-Methylpyridazine	2.93	[3]
3-Hydroxypyridazine	10.46, -1.8	[4]
3,6-Dihydroxypyridazine	5.67, -2.2, 13	[4]
4-Methoxypyridazine	3.70	[4]
3-Aminopyridazine	4.38	[4]

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridazine

Position	¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)	Reference
C3/C6	9.21	151.4	[5][6]
C4/C5	7.51	126.5	[5][6]

Fundamental Reactivity

The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, dictates its reactivity. It is generally resistant to electrophilic attack but susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridazine ring is challenging due to the deactivating effect of the nitrogen atoms.[7] However, the reaction can be facilitated by activating the ring, typically through N-oxidation. The N-oxide increases the electron density of the ring, making it more susceptible to electrophilic attack, which preferentially occurs at the 4-position.[8]

This protocol describes the nitration of pyridine-N-oxide, which serves as a general procedure adaptable for pyridazine-N-oxide.

Materials:

- Pyridine-N-oxide (or Pyridazine-N-oxide)
- Concentrated Sulfuric Acid
- Fuming Nitric Acid
- Ice
- Saturated Sodium Carbonate solution
- Acetone

Procedure:

- In a round-bottom flask, carefully add 9.51 g (100 mmol) of pyridine-N-oxide to 30 mL of concentrated sulfuric acid.
- Prepare the nitrating mixture by cautiously adding 12 mL of fuming nitric acid to the sulfuric acid solution while cooling in an ice bath.
- Slowly add the nitrating mixture to the pyridine-N-oxide solution, maintaining the temperature below 10°C.
- After the addition is complete, heat the reaction mixture to 90°C for 3 hours.
- Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice.
- Neutralize the solution by slowly adding a saturated solution of sodium carbonate until a pH of 7-8 is reached.
- The precipitated product is collected by filtration, washed with cold water, and dried.
- The crude product can be recrystallized from acetone to yield 4-nitropyridine-N-oxide.[8]

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups such as halogens. Halogenated

pyridazines, like 3,6-dichloropyridazine, are versatile intermediates for introducing a variety of nucleophiles.^{[9][10]}

This protocol outlines the reaction of 3,6-dichloropyridazine with an amine.

Materials:

- 3,6-Dichloropyridazine
- Amine (e.g., 2-aminophenol)
- Ethanol
- Reflux apparatus

Procedure:

- In a round-bottom flask, dissolve 3,6-dichloropyridazine (0.01 mol) and the desired amine (0.01 mol) in absolute ethanol (20 mL).
- Heat the mixture under reflux for 7 hours.
- Cool the reaction mixture to room temperature.
- The solid product that precipitates is collected by filtration, dried, and can be recrystallized from a suitable solvent like ethanol.^[10]

N-Oxidation

The nitrogen atoms of the pyridazine ring can be readily oxidized to form N-oxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).^{[11][12]} This transformation is crucial as it activates the ring towards both electrophilic and nucleophilic attack.

Materials:

- Substituted Pyridazine
- meta-Chloroperoxybenzoic acid (m-CPBA)

- Dichloromethane (CH_2Cl_2)
- 10% aqueous Sodium Sulfite solution
- Saturated aqueous Sodium Bicarbonate solution
- Brine

Procedure:

- Dissolve the substituted pyridazine (1.0 equiv) in dichloromethane.
- Add m-CPBA (1.1-1.5 equiv) portion-wise to the solution at 0°C .
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction by adding a 10% aqueous solution of sodium sulfite.
- Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography.[\[13\]](#)[\[14\]](#)

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the pyridazine ring, enabling the formation of C-C and C-N bonds, respectively.[\[1\]](#)[\[15\]](#)

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloropyridazine derivative.

Materials:

- 3-Chloro-6-phenylpyridazine

- Arylboronic acid (e.g., thiophene-2-boronic acid)
- $\text{Pd}(\text{PPh}_3)_4$
- 2 M aqueous Sodium Carbonate solution
- 1,2-Dimethoxyethane (DME)
- Ethanol

Procedure:

- To a reaction vessel, add 3-chloro-6-phenylpyridazine (0.5 mmol), the arylboronic acid (0.6 mmol), $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), DME (8 mL), ethanol (2 mL), and 2 M aqueous Na_2CO_3 solution (1 mL).
- Degas the mixture by bubbling nitrogen through it for 10-15 minutes.
- Heat the reaction mixture at 80°C under a nitrogen atmosphere for 48 hours, or until TLC indicates completion.
- Cool the mixture to room temperature, extract with chloroform, and wash the combined organic layers with a saturated NaCl solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- The crude product is purified by column chromatography.[\[15\]](#)

This protocol provides a general method for the Buchwald-Hartwig amination of a chloropyridazine.

Materials:

- 3-Chloropyridazine
- Amine (e.g., morpholine)
- Bis(dibenzylideneacetone)palladium(0) [$\text{Pd}(\text{dba})_2$]

- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Sodium tert-butoxide
- Toluene

Procedure:

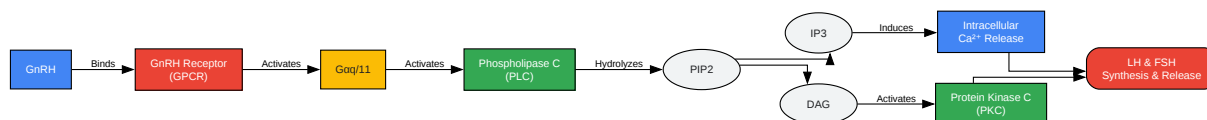
- In a nitrogen-flushed flask, combine Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).
- Add degassed toluene and stir the mixture at room temperature for 5 minutes.
- Add 3-chloropyridazine (1.0 equiv) and the amine (1.5 equiv).
- Heat the resulting mixture at reflux for 6 hours.
- Cool the reaction to room temperature and quench with water.
- Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
- Purify the crude product by silica gel column chromatography.[\[16\]](#)

Signaling Pathways and Experimental Workflows

Pyridazine-containing molecules are often designed to interact with specific biological targets. Understanding the signaling pathways they modulate is crucial for drug development.

GnRH Receptor Signaling Pathway

Relugolix, a pyridazine-containing drug, is a gonadotropin-releasing hormone (GnRH) receptor antagonist. The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, initiates a signaling cascade primarily through the Gαq/11 subunit.[\[17\]](#)[\[18\]](#)[\[19\]](#) This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[\[20\]](#)

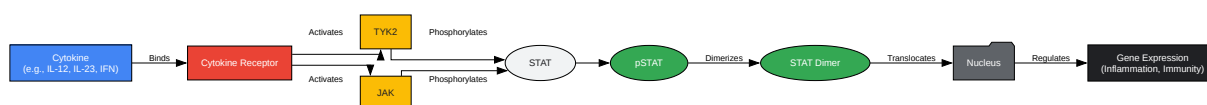


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GnRH Receptor Signaling Cascade

TYK2 Signaling Pathway

Deucravacitinib is an allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).^{[5][21]} Cytokine binding to its receptor leads to the activation of receptor-associated TYK2 and another JAK protein. These activated kinases then phosphorylate signal transducers and activators of transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory and immune responses.^[22]



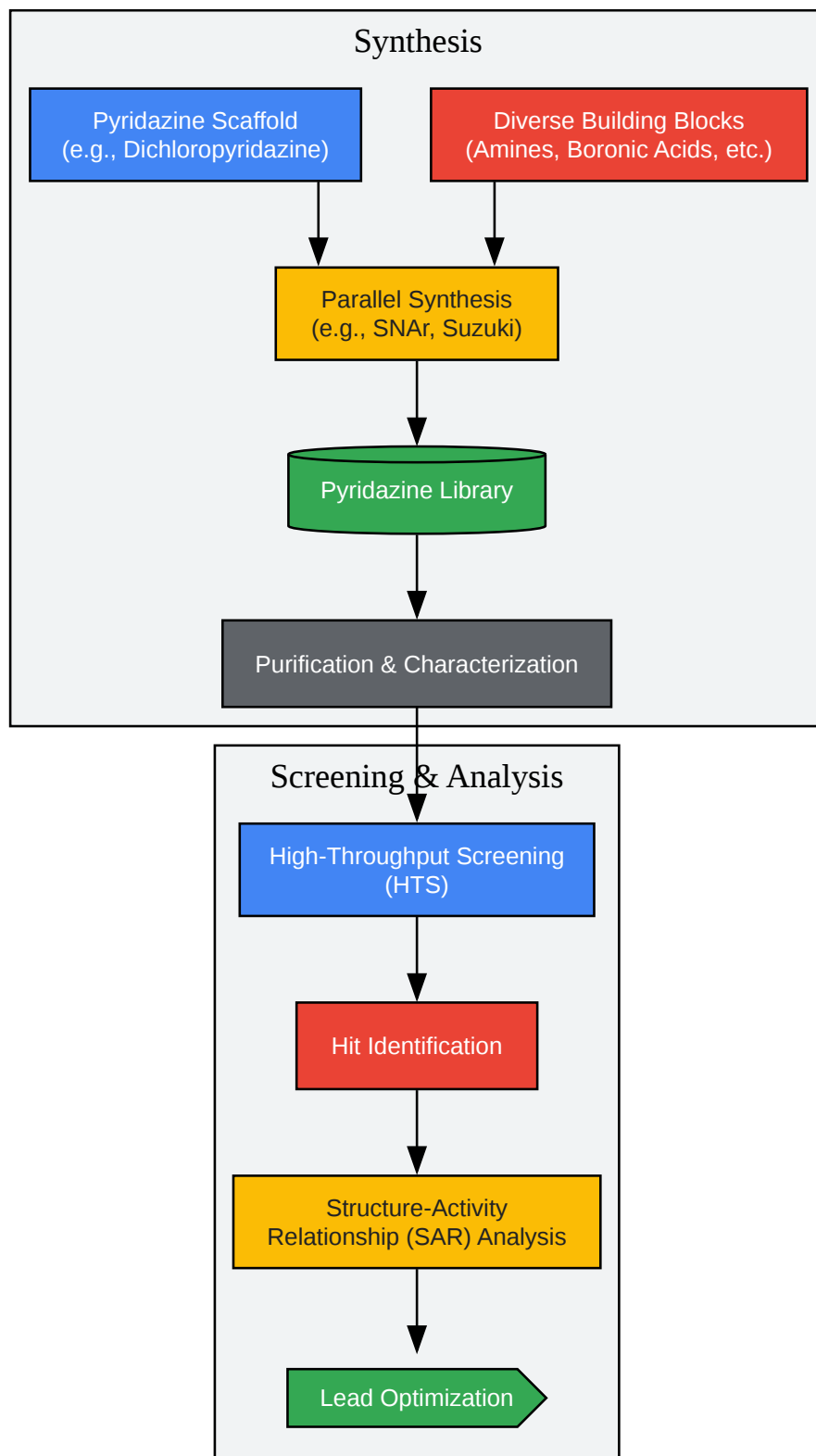
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TYK2-Mediated Cytokine Signaling

Experimental Workflow: Combinatorial Synthesis and Screening

The synthesis and screening of combinatorial libraries of pyridazine derivatives is a common strategy in drug discovery to identify lead compounds.^{[23][24][25]} This workflow typically

involves the parallel synthesis of a large number of related compounds from a common pyridazine scaffold, followed by high-throughput screening to assess their biological activity.



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Combinatorial Synthesis and Screening Workflow

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